![molecular formula C24H33O2P B14265778 1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol CAS No. 173066-85-8](/img/structure/B14265778.png)
1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.
Applications De Recherche Scientifique
1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets. The diphenylphosphoryl group can interact with enzymes and receptors, modulating their activity. The cyclobutanol ring and octyl chain contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol can be compared with similar compounds such as:
1-(propan-2-yl)cyclobutan-1-ol: This compound has a similar cyclobutanol ring but lacks the diphenylphosphoryl group and octyl chain, making it less complex.
1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclobutan-1-ol: This compound features an imidazole ring instead of the diphenylphosphoryl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the cyclobutanol ring, diphenylphosphoryl group, and octyl chain, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
173066-85-8 |
|---|---|
Formule moléculaire |
C24H33O2P |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
1-(2-diphenylphosphoryloctan-2-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C24H33O2P/c1-3-4-5-12-18-23(2,24(25)19-13-20-24)27(26,21-14-8-6-9-15-21)22-16-10-7-11-17-22/h6-11,14-17,25H,3-5,12-13,18-20H2,1-2H3 |
Clé InChI |
OVKBJESAPYHICH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C1(CCC1)O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


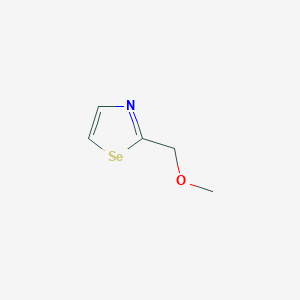
![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)
![2-[(4-Methoxyphenyl)methyl]-1,2-benzothiazol-3-one](/img/structure/B14265709.png)
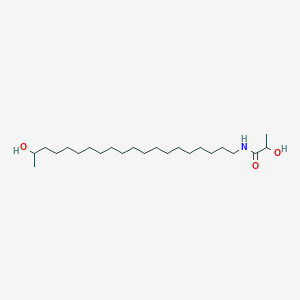
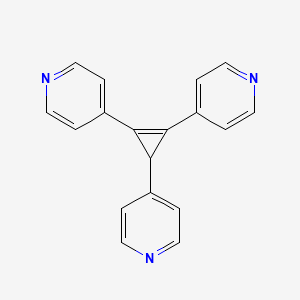
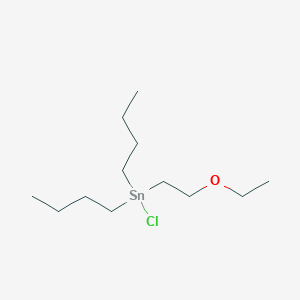
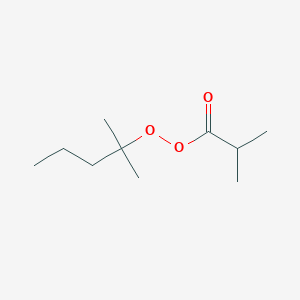
![2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14265739.png)
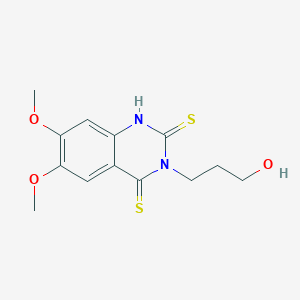
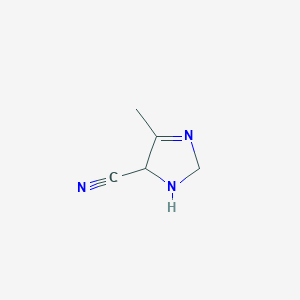
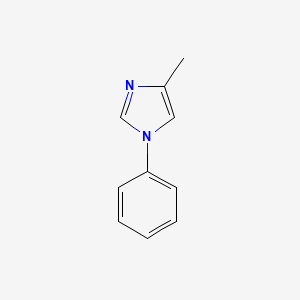
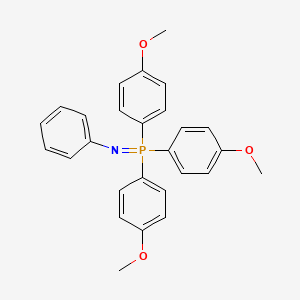
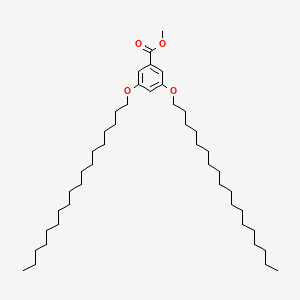
![5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine](/img/structure/B14265763.png)
